molecular formula C25H28N4O2 B14108681 1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide

1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide

Cat. No.: B14108681
M. Wt: 416.5 g/mol
InChI Key: SQRCHUULOGSTHM-UHFFFAOYSA-N
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Description

1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety fused with an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isoquinoline moiety. Key steps include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the propan-2-yl group.

    Coupling with Isoquinoline: The final step involves coupling the benzimidazole derivative with an isoquinoline carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the benzimidazole ring.

Scientific Research Applications

1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The isoquinoline structure may enhance these interactions, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Isoquinoline Derivatives: Compounds like berberine, known for its antimicrobial properties.

Uniqueness

1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide is unique due to the combination of benzimidazole and isoquinoline moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-oxo-N-[5-(1-propan-2-ylbenzimidazol-2-yl)pentyl]-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-17(2)29-22-13-8-7-12-21(22)28-23(29)14-4-3-9-15-26-25(31)20-16-27-24(30)19-11-6-5-10-18(19)20/h5-8,10-13,16-17H,3-4,9,14-15H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

SQRCHUULOGSTHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

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